REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[NH:10]1[CH2:15][CH2:14][CH:13](C(O)=O)[CH2:12][CH2:11]1.O.[OH-].[K+].[C:22]1(C)C(C)=CC=CC=1>>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][C:22]([N:10]3[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]3)=[N:1][C:2]=2[CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)C(=O)O
|
Name
|
polyphosphate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(N=C(O2)N2CCCCC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 218 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |